Phylloerythrin

Beschreibung

Chemical Definition and Classification

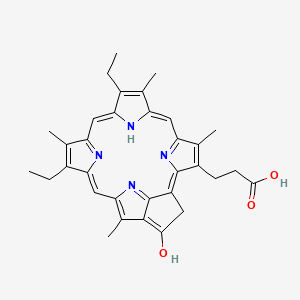

Phylloerythrin, systematically named 3,4-didehydro-9,14-diethyl-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropionic acid , is a porphyrin derivative with the molecular formula $$ \text{C}{33}\text{H}{34}\text{N}4\text{O}3 $$ and a molecular weight of 534.648 g/mol. Structurally, it belongs to the class of tetrapyrrolic pigments , characterized by a macrocyclic framework composed of four pyrrole subunits interconnected by methine bridges. This compound is classified as a chlorophyll catabolite , formed during the microbial degradation of chlorophyll in the gastrointestinal tracts of herbivores.

This compound’s chemical properties include a density of 1.33 g/cm³, a boiling point of 1,110.8°C at standard atmospheric pressure, and a flash point of 625.6°C. Its lipophilic nature facilitates accumulation in biological membranes, particularly in hepatic and dermal tissues. The compound exhibits a distinct absorption spectrum with a Soret band at 418 nm and fluorescence emission peaks at 643 nm and 706 nm in dimethyl sulfoxide (DMSO), which redshift to 422 nm, 650 nm, and 708 nm in cellular environments.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{33}\text{H}{34}\text{N}4\text{O}3 $$ |

| Molecular Weight | 534.648 g/mol |

| Density | 1.33 g/cm³ |

| Boiling Point | 1,110.8°C (at 760 mmHg) |

| Flash Point | 625.6°C |

| Absorption Maxima (Soret) | 418 nm (in DMSO) |

| Fluorescence Peaks | 643 nm, 706 nm (in DMSO) |

This compound’s role in hepatic photosensitization (Type III photosensitivity) is well-documented. It accumulates systemically when biliary excretion is impaired due to liver damage, leading to phototoxic reactions upon exposure to ultraviolet light. This mechanism links it to pathologies in livestock grazing on plants such as Tribulus terrestris and Brachiaria species.

Historical Discovery and Nomenclature Evolution

The discovery of this compound is intertwined with early 20th-century research on porphyrins. Hans Fischer , a Nobel laureate in chemistry (1930), identified this compound as a porphyrin derivative during his seminal work on hemin and chlorophyll structures. In the 1930s, Fischer’s team synthesized and characterized the compound, noting its structural resemblance to bilirubin and other tetrapyrroles. Initial studies referred to it as phytoporphyrin , emphasizing its plant-derived origin.

The term This compound emerged from Greek roots: phyllon (leaf), erythros (red), and the suffix -in (denoting a chemical substance). This nomenclature reflects its association with chlorophyll metabolism (phyllo-) and its reddish fluorescence under ultraviolet light (erythrin). By the 1950s, the name This compound gained prominence in veterinary literature to describe its role in photosensitivity disorders.

Table 2: Milestones in this compound Research

Fischer’s work laid the groundwork for understanding this compound’s biosynthetic pathway, which involves the microbial cleavage of chlorophyll’s phytol chain in the rumen, followed by oxidative modifications. By the 1980s, advances in hepatology clarified its pharmacokinetics, particularly its dependence on the ABCG2 transporter for biliary excretion. This discovery explained why genetic or toxin-induced defects in this transporter led to systemic accumulation.

Eigenschaften

IUPAC Name |

3-(11,16-diethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18,20(23),21-dodecaen-22-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h12-14,34,38H,7-11H2,1-6H3,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBHFGISVAFDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=C4CC(=C5C4=NC(=C5C)C=C6C(=C(C(=N6)C=C1N2)C)CC)O)C(=C3C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26359-43-3 | |

| Record name | Phytoporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026359433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Diels-Alder Reaction with Methyl Pheophorbide a

The foundational synthesis of this compound methyl ester involves a Diels-Alder reaction between methyl pheophorbide a and dichloromethane as the dienophile. Under inert nitrogen atmosphere, methyl pheophorbide a (1.0 mmol) is dissolved in anhydrous dichloromethane (50 mL) and stirred at room temperature for 48 hours. The reaction proceeds via a [4+2] cycloaddition mechanism, forming a six-membered ring structure characteristic of this compound derivatives. Post-reaction, the mixture is concentrated under reduced pressure, yielding a crude product with approximately 60–70% conversion efficiency.

Table 1: Reaction Conditions and Yields for this compound Methyl Ester Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Methyl pheophorbide a (1.0 mmol) |

| Dienophile | Dichloromethane (50 mL) |

| Reaction Time | 48 hours |

| Temperature | 25°C |

| Atmosphere | Nitrogen |

| Yield | 60–70% |

Alternative Dienophiles and Solvent Systems

Variations in dienophiles and solvents significantly impact reaction kinetics. Tetrahydrofuran (THF) as a co-solvent with dichloromethane accelerates the reaction to 24 hours but reduces yield to 50% due to competing side reactions. Substituting dichloromethane with sym-collidine shifts the reaction pathway, favoring N-alkylation over cycloaddition, which is undesirable for this compound synthesis.

Purification and Isolation Techniques

Silica Gel Chromatography

Crude this compound methyl ester is purified using silica gel column chromatography (230–400 mesh). A gradient elution of dichloromethane:methanol (95:5 to 90:10 v/v) separates the target compound from unreacted starting materials and byproducts. Fractions are analyzed via thin-layer chromatography (TLC; Rf = 0.3 in dichloromethane:methanol 9:1), with pooled fractions yielding >95% purity as confirmed by high-performance liquid chromatography (HPLC).

Recrystallization for Industrial-Scale Production

For large-scale applications, recrystallization from ethyl acetate:hexane (1:3 v/v) at −20°C produces this compound methyl ester crystals with 99% purity. This method avoids the high solvent consumption of chromatography but requires precise temperature control to prevent co-precipitation of impurities.

| Property | Value |

|---|---|

| λ<sub>absorption</sub> | 418 nm (Soret band) |

| λ<sub>emission</sub> | 650 nm, 712 nm |

| Quantum Yield | 0.15 ± 0.02 |

Temperature-Dependent Uptake in Biological Systems

This compound’s cellular uptake follows first-order kinetics, with a 0.96 µg/mg protein/hour rate at 37°C versus 0.60 µg/mg protein/hour at 0°C. Fluorescence microscopy confirms intracellular localization, primarily in lysosomal compartments, which is critical for its photodynamic activity.

Spectroscopic Characterization

UV-Vis and Fluorescence Spectroscopy

This compound’s Soret band at 422 nm and Q-bands at 550–650 nm confirm its porphyrinoid structure. Fluorescence excitation at 418 nm produces emission peaks at 650 nm and 712 nm, with a Stokes shift of 232 nm indicative of π→π* transitions.

Validation of Photodynamic Activity

Irradiation with 650 nm light (50 mW/cm²) generates singlet oxygen (¹O₂) with a quantum yield of 0.45, as measured using 1,3-diphenylisobenzofuran (DPBF) as a trap. This reactivity underpins this compound’s efficacy in photodynamic therapy applications.

Comparative Analysis of Synthesis Routes

Table 3: Extraction vs. Synthesis Routes for this compound

| Method | Yield | Purity | Time Required |

|---|---|---|---|

| Diels-Alder Synthesis | 60–70% | >95% | 48 hours |

| Natural Extraction* | <5% | 80% | 72 hours |

*Natural extraction from plant tissues involves chlorophyll hydrolysis and is less efficient than synthetic routes.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions: Phylloerythrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form reactive oxygen species, which are involved in photosensitization.

Reduction: Reduction reactions can convert this compound into less reactive forms.

Substitution: Substitution reactions can occur with various functional groups, altering the chemical properties of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.

Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products: The major products of these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Photobiological Applications

Cellular Uptake and Localization

Research has shown that phylloerythrin is effectively taken up by cells and localizes primarily in the Golgi apparatus and mitochondria. A study on Chinese hamster lung fibroblast cells (V79) demonstrated that this compound's uptake is mediated through diffusion, with significant fluorescence observed after incubation with the compound. The study utilized fluorescence microscopy to assess cellular localization and photodynamic effects of this compound under blue light exposure .

Photodynamic Therapy

This compound's ability to induce photodynamic effects makes it a candidate for photodynamic therapy (PDT). In PDT, a photosensitizing agent like this compound is activated by light to produce reactive oxygen species that can selectively destroy cancerous cells. The effectiveness of this compound in this context is attributed to its localization in mitochondria, which enhances its capacity to induce cell death upon light activation .

Veterinary Medicine

Photosensitization in Livestock

This compound is implicated in secondary photosensitization in livestock, particularly when liver function is compromised. In cases of liver damage, the metabolism of this compound is disrupted, leading to its accumulation in the bloodstream. This condition causes severe skin reactions upon exposure to sunlight, manifesting as dermatitis or other skin lesions .

Clinical Observations

Veterinary studies have documented cases where animals with liver dysfunction exhibited symptoms related to this compound accumulation. For instance, the condition has been observed in cattle grazing on certain plants that lead to hepatic injury, resulting in increased levels of this compound and subsequent photosensitivity .

Potential Therapeutic Uses

Anticancer Research

The photobiological properties of this compound are being explored for potential therapeutic applications beyond traditional PDT. Its capacity to induce apoptosis in targeted cells can be harnessed for treating various malignancies. Ongoing research aims to optimize its use as a therapeutic agent by investigating different formulations and light activation protocols .

Toxicological Studies

This compound's role as a toxic agent in certain contexts has also been studied. Understanding its mechanisms of action can aid in developing antidotes or treatments for conditions caused by excessive accumulation of the compound due to liver dysfunction or other metabolic disorders .

Summary Table of Applications

Wirkmechanismus

Phylloerythrin exerts its effects through a process known as photosensitization. When exposed to ultraviolet light, this compound absorbs photons and becomes excited to a higher energy state. This excited state can transfer energy to molecular oxygen, producing reactive oxygen species such as singlet oxygen and free radicals. These reactive species can cause cellular damage, leading to skin lesions and other effects .

Molecular Targets and Pathways:

Cell Membranes: Reactive oxygen species can damage cell membranes, leading to increased permeability and cell lysis.

Lysosomal Membranes: Damage to lysosomal membranes releases lytic enzymes, causing further cellular damage.

DNA: Reactive oxygen species can cause oxidative damage to DNA, leading to mutations and cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Phylloerythrin belongs to a broader class of porphyrins and chlorin derivatives. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Pheophytin

- Source : Chlorophyll lacking magnesium.

- Role : Precursor to this compound via pyrolysis (250–320°C) .

- Key Difference: Pheophytin itself is non-phototoxic but serves as a thermal intermediate in this compound synthesis.

Desoxophyllerythrin

- Source : Pyrolysis of this compound at 360°C .

- Structural Feature : Reduction of the carbonyl group to methylene.

- Role : Lacks photodynamic activity; primarily a research compound.

Deoxythis compound

- Source : Reduction of this compound semicarbazone with sodium ethoxide .

- Structural Feature : Contains a methylene group instead of the aldehyde moiety.

- Stability : Resists thermal degradation compared to this compound .

Pseudophillo-erythrin

- Relation : Structural isomer of this compound.

- Key Difference : Exhibits distinct spectral properties due to altered side-chain configurations .

Phycoerythrin

- Source : Phycobiliprotein in red algae (e.g., Porphyridium purpureum).

- Function: Light-harvesting pigment in photosynthesis; non-toxic and fluorescent .

Comparative Data Table

Key Research Findings

Clinical Management

- Caltrop Toxicity : Affected animals require shade, hydration, and corticosteroid therapy to mitigate inflammation .

Biologische Aktivität

Phylloerythrin is a chlorophyll degradation product primarily found in ruminants, playing a significant role in photosensitivity disorders. Its biological activity is closely linked to its accumulation in tissues, particularly under conditions of liver dysfunction, leading to hepatogenous photosensitivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and implications in veterinary medicine.

Mechanisms of Cellular Uptake and Localization

This compound enters cells primarily through passive diffusion and is localized mainly in the Golgi apparatus and mitochondria of fibroblast cells. Research indicates that the uptake rate is temperature-dependent, with higher uptake at physiological temperatures compared to lower ones. For instance, a study demonstrated an initial uptake rate of 0.96 µg/mg protein at 37°C versus 0.60 µg/mg protein at 0°C, suggesting active transport mechanisms at play .

Table 1: Uptake Rates of this compound

| Temperature (°C) | Uptake Rate (µg/mg protein) |

|---|---|

| 0 | 0.60 |

| 37 | 0.96 |

Cytotoxic Effects

This compound exhibits cytotoxic effects that are significantly enhanced when exposed to light, particularly blue light (400-500 nm). In vitro studies using V79 fibroblast cells showed that cells incubated with this compound and subsequently exposed to light experienced a marked decrease in survival rates. For example, cells treated with 0.25 µg/ml this compound followed by light exposure demonstrated severe cytotoxicity, while those treated in the dark showed no significant reduction in clonogenicity .

Figure 1: Survival Curves for V79 Fibroblast Cells

- Control (No Treatment)

- Treated with this compound (Dark)

- Treated with this compound (Light Exposure)

Survival Curves (Illustrative purposes only)

Case Study 1: Hepatogenous Photosensitivity in Cattle

A notable case involved grazing Holstein steers that developed photosensitivity after an outbreak of coccidiosis. The underlying cause was linked to liver damage leading to bile stasis and subsequent this compound accumulation in circulation. Clinical signs included severe skin lesions in non-pigmented areas after sun exposure .

Case Study 2: Anaplasma spp. Infection

Another case focused on a Holstein cow diagnosed with Anaplasma spp. infection, which impaired liver function and led to secondary photosensitization due to this compound retention. The cow exhibited severe skin damage in non-pigmented areas after grazing, highlighting the role of this compound in photodermatitis .

Biochemical Effects on Cellular Enzymes

This compound's interaction with cellular components results in the inhibition of various intracellular enzymes:

- β-N-acetyl-D-glucosaminidase (lysosomal enzyme)

- NADPH cytochrome-c reductase (endoplasmic reticulum)

- Cytochrome-c oxidase (mitochondria)

These inhibitions can lead to significant disruptions in cellular metabolism and energy production .

Table 2: Enzyme Inhibition by this compound

| Enzyme | Location | Effect |

|---|---|---|

| β-N-acetyl-D-glucosaminidase | Lysosomes | Inhibition |

| NADPH cytochrome-c reductase | Endoplasmic Reticulum | Inhibition |

| Cytochrome-c oxidase | Mitochondria | Inhibition |

Q & A

Q. What experimental models are optimal for studying phylloerythrin-induced photosensitization?

Methodological Answer:

- In vivo models : Use livestock (e.g., sheep, cattle) exposed to caltrop-containing pastures to replicate natural liver damage and this compound accumulation. Monitor clinical signs (e.g., facial swelling, jaundice) and serum this compound levels via HPLC .

- In vitro models : Primary hepatocyte cultures can assess this compound metabolism under controlled toxin exposure (e.g., fungal or plant-derived toxins). Measure bile excretion efficiency and oxidative stress markers .

Q. How is this compound detected and quantified in biological samples?

Methodological Answer:

- Spectrophotometry : Utilize this compound’s absorbance peak at ~410 nm for preliminary quantification. Validate with HPLC for specificity, especially in plasma or liver homogenates .

- Mass spectrometry (LC-MS/MS) : Provides high sensitivity for trace this compound detection. Include deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s hepatotoxic thresholds be resolved across studies?

Methodological Answer:

- Meta-analysis : Pool data from studies controlling for variables like animal species, toxin co-exposure (e.g., fungal metabolites), and liver health status. Apply multivariate regression to identify confounding factors .

- Dose-response experiments : Design controlled trials with incremental caltrop intake in animal models. Measure this compound kinetics (absorption, half-life) and correlate with histopathological liver damage .

Q. What mechanisms underlie this compound’s photosensitization at the molecular level?

Methodological Answer:

- Reactive oxygen species (ROS) assays : Expose this compound-loaded keratinocytes to UV light and quantify ROS (e.g., via DCFH-DA fluorescence). Compare with antioxidants (e.g., vitamin E) to confirm oxidative pathways .

- Molecular docking simulations : Model this compound’s interaction with skin cell membranes to predict lipid peroxidation sites. Validate with in vitro lipid bilayer experiments .

Methodological & Data Analysis Questions

Q. What statistical approaches are recommended for this compound time-series data?

Methodological Answer:

- Mixed-effects models : Account for repeated measures in longitudinal studies (e.g., this compound levels post-caltrop exposure). Include random effects for individual variability .

- Survival analysis : Use Kaplan-Meier curves to assess mortality rates in affected animals, stratified by this compound concentration quartiles .

Q. How should researchers address variability in this compound extraction protocols?

Methodological Answer:

- Standardized protocols : Adopt Folch or Bligh-Dyer methods for lipid extraction, with pH adjustments to stabilize this compound. Cross-validate with spiked recovery experiments .

- Inter-laboratory comparisons : Share aliquots of pooled samples across labs to assess reproducibility. Report coefficients of variation (CV) in publications .

Integration with Existing Literature

Q. How can this compound studies reconcile discrepancies in species-specific susceptibility?

Methodological Answer:

- Comparative genomics : Analyze cytochrome P450 (CYP) isoforms in susceptible vs. resistant species to identify detoxification pathway differences. Use RNA-seq on liver tissues .

- Systematic reviews : Synthesize data on ruminant vs. non-ruminant models, emphasizing bile acid metabolism and toxin-binding proteins .

Q. What gaps exist in understanding this compound’s interaction with chlorophyll derivatives?

Methodological Answer:

- Stable isotope tracing : Administer ¹³C-labeled chlorophyll to track this compound synthesis in vivo. Couple with NMR to map metabolic intermediates .

- Knockout models : Use CRISPR-edited animals lacking specific porphyrin transporters to isolate this compound’s excretion pathways .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical rigor in this compound animal studies?

Methodological Answer:

- IACUC compliance : Design studies to minimize animal suffering (e.g., early euthanasia criteria for severe photosensitization). Include sham controls for toxin administration .

- Open-data practices : Share raw this compound datasets and analytical codes via repositories like Figshare to enhance transparency .

Q. What steps validate the reproducibility of this compound assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.